molecular formula C14H18N2O2 B587334 rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol CAS No. 1246818-75-6

rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol

Cat. No.: B587334
CAS No.: 1246818-75-6
M. Wt: 246.31
InChI Key: MDNALMVRBCICGP-UHFFFAOYSA-N
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Description

rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol (CAS: C982140) is a chiral piperidine derivative characterized by a cyano-substituted phenyl group at position 1 and a methoxymethyl ether at position 3 of the piperidine ring. Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence its physicochemical properties and interactions in biological systems.

Key structural features include:

  • Methoxymethyl ether (─OCH₂OCH₃) at position 3, contributing to steric bulk and altering solubility compared to hydroxyl-substituted analogs.
  • Piperidine core, a common scaffold in bioactive molecules, enabling interactions with enzymes or receptors.

Properties

IUPAC Name

2-[3-(methoxymethoxy)piperidin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-17-11-18-13-6-4-8-16(10-13)14-7-3-2-5-12(14)9-15/h2-3,5,7,13H,4,6,8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNALMVRBCICGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1CCCN(C1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol involves several steps. The synthetic routes typically include the reaction of 2-cyanobenzaldehyde with piperidine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in proteomics research to investigate protein interactions and functions. In medicine, the compound is explored for its potential therapeutic effects, particularly in drug development for treating various diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

rac-1-[2-(Cyano)phenyl]-3-piperidinol (CAS: C982150)

This analog lacks the methoxymethyl group at position 3, replacing it with a hydroxyl group. Key differences include:

Property rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol rac-1-[2-(Cyano)phenyl]-3-piperidinol
Molecular Weight ~290.3 g/mol ~246.3 g/mol
Substituent at Position 3 Methoxymethyl ether (─OCH₂OCH₃) Hydroxyl group (─OH)
Polarity Lower (due to ether group) Higher (due to ─OH)
Solubility Improved in organic solvents (e.g., DCM, THF) Higher aqueous solubility
Stability Enhanced resistance to oxidation Prone to oxidation at ─OH

Piperidine Derivatives with Aromatic Substituents

Compounds such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide () and 1-benzylpiperazine () share the piperidine core but differ in substituents:

Compound Key Structural Differences Functional Implications
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide Butanamide side chain and phenylethyl group Likely targets opioid or neurotransmitter receptors
1-Benzylpiperazine Benzyl group at position 1 Known as a psychoactive stimulant
This compound Cyano-phenyl and methoxymethyl groups Potential CNS activity or enzyme inhibition

The cyano-phenyl group in C982140 distinguishes it from other piperidine derivatives, suggesting unique electronic and steric effects in binding interactions .

Heterocyclic Analogs with Fluorinated or Nitro Groups

Compounds like 7-chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- () and 8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepine () feature fused heterocycles but lack the cyano-phenyl motif:

Property C982140 Fluorinated/Nitro Heterocycles
Core Structure Piperidine Benzodiazepine or triazolo-benzodiazepine
Bioactivity Undefined (research intermediate) Anxiolytic, sedative (e.g., benzodiazepine analogs)
Electron-Withdrawing Groups Cyano (─C≡N) Fluorine, nitro (─NO₂)
Synthetic Utility Intermediate for chiral resolution or derivatization Direct therapeutic applications

The cyano group in C982140 may confer distinct metabolic stability compared to halogenated analogs .

Notes

Experimental Validation Required : While structural comparisons are informative, in vitro/in vivo studies are needed to confirm pharmacological profiles.

Handling Precautions: The cyano group may release toxic hydrogen cyanide (HCN) under extreme conditions (e.g., combustion).

Biological Activity

Rac-1-[2-(Cyano)phenyl]-3-O-methoxymethyl-3-piperidinol is a synthetic compound with potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including pharmacodynamics, synthesis, and implications in various therapeutic areas.

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.3 g/mol
  • CAS Number : 1246818-75-6
  • SMILES Notation : COCOC1CCCN(C1)c2ccccc2C#N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. Its structure suggests interactions with biological targets relevant to cardiovascular and neurological functions.

Pharmacological Studies

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic synthesis techniques, including nucleophilic substitutions and functional group modifications. Understanding the SAR is crucial for optimizing its biological activity:

Structural FeatureActivity Implication
Cyano GroupEnhances interaction with receptors
Methoxymethyl GroupImproves solubility and bioavailability
Piperidine RingConfers neuropharmacological properties

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with piperidine derivatives:

  • Inotropic Effects : A study highlighted that modifications to the piperidine structure significantly influenced cardiac contractility, with certain derivatives exhibiting enhanced performance compared to standard agents .
  • Antibacterial Screening : Research on related compounds demonstrated varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that structural components like the cyano group can play a pivotal role in antimicrobial efficacy .
  • Enzyme Inhibition : Compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promising results that could be leveraged for treating cognitive disorders .

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